molecular formula C27H30N4O4 B11612676 ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11612676
M. Wt: 474.6 g/mol
InChI Key: JLZBCWNVSPDQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a tetrahydropyrimidine derivative with a fused pyrazole ring system. Its structure features:

  • A 1,2,3,4-tetrahydropyrimidine core substituted with a methyl group at position 6 and an ethyl carboxylate at position 3.
  • A 1-phenyl-1H-pyrazole moiety at position 4 of the pyrimidine ring, further substituted with a 3-methyl-4-propoxyphenyl group at position 3 of the pyrazole .

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C27H30N4O4/c1-5-14-35-22-13-12-19(15-17(22)3)24-21(16-31(30-24)20-10-8-7-9-11-20)25-23(26(32)34-6-2)18(4)28-27(33)29-25/h7-13,15-16,25H,5-6,14H2,1-4H3,(H2,28,29,33)

InChI Key

JLZBCWNVSPDQOA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three primary components:

  • Ethyl acetoacetate (β-ketoester backbone).

  • Urea or substituted urea (source of the pyrimidine N-atoms).

  • 3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (aldehyde precursor with the pyrazole-aryl moiety).

The pyrazole aldehyde is synthesized independently before participating in the tetrahydropyrimidine-forming reaction.

Stepwise Preparation Methods

Synthesis of Pyrazole Aldehyde Precursor

The pyrazole aldehyde is prepared via a two-step sequence:

Pyrazole Ring Formation

  • Substrate Preparation : 3-Methyl-4-propoxyphenyl acetophenone is synthesized by alkylating 3-methylphenol with propyl bromide, followed by Friedel-Crafts acetylation.

  • Cyclocondensation : Reacting the ketone with phenylhydrazine in ethanol under reflux forms the pyrazole core. For example, analogous methods achieved 70–85% yields for pyrazole intermediates.

Formylation at C-4

A Vilsmeier-Haack reaction introduces the aldehyde group:

  • Conditions : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis.

  • Yield : ~60–75% for similar substrates.

Biginelli Reaction for Tetrahydropyrimidine Synthesis

The aldehyde, ethyl acetoacetate, and urea undergo acid-catalyzed cyclocondensation:

Standard Protocol

  • Reactants :

    • Pyrazole aldehyde (1 equiv).

    • Ethyl acetoacetate (1.2 equiv).

    • Urea (1.5 equiv).

  • Catalyst : Hydrochloric acid (HCl, 10 mol%) or ANP (10 mol%).

  • Solvent : Ethanol or dioxane/chloroform (4:1 v/v).

  • Conditions : Reflux for 12–24 hours.

Workup :

  • Evaporate solvent under reduced pressure.

  • Precipitate crude product using ethanol/water (2:1 v/v).

  • Recrystallize from acetone or ethyl acetate.

Yield : 35–50% under optimized conditions.

Optimization Strategies

Catalyst Screening

Catalysts significantly impact reaction efficiency:

CatalystSolventTemperatureYield (%)Reference
HClEthanolReflux35
Amidosulfonic acidn-ButanolReflux45
ANPDioxane/CHCl₃Reflux50

ANP, a bifunctional organocatalyst, enhances electrophilic activation and nucleophilic addition, improving regioselectivity.

Solvent Effects

Polar aprotic solvents (e.g., dioxane) favor higher yields by stabilizing intermediates. Ethanol, though less efficient, simplifies purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 1.25 (t, 3H, -OCH₂CH₃), δ 2.35 (s, 3H, pyrimidine-CH₃), δ 4.15 (q, 2H, -OCH₂CH₃), δ 6.8–7.6 (m, aromatic protons).

  • IR (KBr) :

    • 1720 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O pyrimidinone), 1600 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >98.0% purity using C18 columns and acetonitrile/water gradients.

Challenges and Alternative Approaches

Limitations in Pyrazole Aldehyde Synthesis

  • Low Formylation Efficiency : Harsh Vilsmeier conditions may degrade sensitive aryl groups. Alternative methods (e.g., Duff reaction) are under investigation.

Microwave-Assisted Synthesis

Preliminary studies using microwave irradiation reduced reaction times from 24 hours to 30 minutes, though yields remained comparable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research. This article will explore its applications, focusing on medicinal chemistry, biological activity, and potential therapeutic uses.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. This compound has been synthesized and tested for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of similar compounds has shown promising results. The structure of this compound allows for interaction with key inflammatory pathways. Molecular docking studies suggest that it may act as an inhibitor of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase . This positions it as a potential candidate for treating inflammatory diseases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it exhibits notable antibacterial and antifungal effects, making it a candidate for further investigation in the development of new antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl rings and modifications to the tetrahydropyrimidine core can significantly influence its biological efficacy and selectivity against various targets .

Case Study 1: Anticancer Research

In a study published in Molecules, researchers synthesized ethyl 6-methyl derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to existing chemotherapeutic agents .

Case Study 2: Anti-inflammatory Screening

Another research effort focused on assessing the anti-inflammatory potential of this compound using animal models of inflammation. The findings revealed a significant reduction in edema and inflammatory markers in treated groups compared to controls, supporting its therapeutic potential in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following analogues (Table 1) highlight the impact of substituents on physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
Compound A 3-(3-methyl-4-propoxyphenyl)-1-phenyl-pyrazole C₃₂H₃₄N₄O₄ 562.64 Hypothesized enhanced bioavailability
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-chloro, 3-methyl on pyrazole C₂₃H₂₃ClN₄O₃ 438.91 Antibacterial, anti-tuberculosis
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-thioxo (replaces 2-oxo), 1,3-diphenyl on pyrazole C₂₃H₂₂N₄O₂S 434.51 Improved solubility due to thione group
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... Thiazolo[3,2-a]pyrimidine core, dichlorophenyl C₃₄H₂₈Cl₂N₄O₃S 667.58 Anticancer (in vitro screening)
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo... Thiazolo-pyrimidine, methoxyphenyl, methylpyrazole C₂₂H₂₂N₄O₄S 438.50 Not reported; structural similarity suggests CNS activity

Key Findings from Comparative Studies

Bioactivity :

  • The chloro and methyl substituents in the pyrazole ring (as in ) correlate with antibacterial activity, likely due to enhanced electrophilicity and target binding.
  • The thioxo group in increases solubility in polar solvents compared to the 2-oxo analogue, which may improve pharmacokinetics.

Structural Flexibility :

  • Compounds with thiazolo-pyrimidine cores (e.g., ) exhibit rigid conformations that favor interaction with enzymatic pockets, but reduced synthetic accessibility.

Biological Activity

Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Tetrahydropyrimidine ring : Contributes to the compound's stability and biological interactions.
  • Pyrazole moiety : Implicated in various biological activities, including anti-cancer effects.
  • Aromatic substituents : Enhance lipophilicity and may influence receptor binding.

The molecular formula is C24H30N4O3C_{24}H_{30}N_4O_3 with a molecular weight of approximately 474.6 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the tetrahydropyrimidine core through the Biginelli reaction.
  • Introduction of the pyrazole ring via cyclization reactions.
  • Functionalization with propoxy and methyl groups to enhance biological activity.

These methods ensure high yield and purity of the target compound .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties:

  • In vitro studies : The compound has shown cytotoxic effects against various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. For instance, one study reported an IC50 value of 3.60 ± 0.45 µM against SiHa cells .
Cell LineIC50 Value (µM)Selectivity
MCF-7>50Low
SiHa3.60 ± 0.45High
PC-32.97 ± 0.88Moderate

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to modulate enzyme activity involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest that it may interact with tubulin at the colchicine-binding site, inhibiting polymerization and leading to cell cycle arrest .

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties as well. Compounds with similar structural features have shown activity against various bacterial strains, suggesting that ethyl 6-methyl derivatives could also possess similar capabilities .

Case Studies and Research Findings

Numerous studies have focused on the biological evaluation of pyrazole derivatives similar to ethyl 6-methyl compounds:

  • Study on Antitumor Activity : Researchers synthesized a series of pyrazole derivatives and evaluated their effects on cancer cell lines. The findings highlighted significant cytotoxicity correlating with structural modifications .
  • Antimicrobial Evaluation : A study explored various pyrazolone derivatives for antimicrobial efficacy against Gram-positive and Gram-negative bacteria, establishing a structure–activity relationship that could be relevant for ethyl 6-methyl compounds .

Q & A

Q. What are the common synthetic routes for preparing tetrahydropyrimidine derivatives like the target compound?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, β-ketoester (e.g., ethyl acetoacetate), and urea/thiourea derivatives. Modifications to this method include using substituted phenyl aldehydes to introduce the 3-(3-methyl-4-propoxyphenyl) group and optimizing cyclization conditions (e.g., HCl/EtOH under reflux) . For pyrazole-containing analogs, pre-functionalization of the pyrazole ring prior to cyclization is often required to ensure regioselectivity .

Q. How is structural confirmation achieved for such complex heterocycles?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, the crystal structure of a closely related compound (Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) was resolved with an R factor of 0.059, confirming the tetrahydropyrimidine core and substituent geometry . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) are used to validate purity and connectivity .

Q. What preliminary biological assays are recommended for screening this compound?

Initial screening should focus on target-agnostic assays for broad bioactivity, such as:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and mycobacteria (e.g., Mycobacterium tuberculosis H37Rv) .
  • Kinase inhibition : Fluorescence-based kinase profiling to identify potential targets (e.g., tyrosine kinases implicated in cancer) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered intermediates in the synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates, while dichloromethane minimizes side reactions .
  • Catalysis : Lewis acids like Yb(OTf)₃ or BiCl₃ improve cyclization efficiency in Biginelli-type reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yields by 15–20% for temperature-sensitive steps .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrimidinone derivatives?

Contradictions often arise from substituent electronic vs. steric effects. For example:

  • Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., -Cl, -NO₂) enhance antibacterial activity but reduce solubility, complicating dose-response interpretations .
  • 3D-QSAR modeling can decouple these effects by analyzing electrostatic/polarizability fields. Molecular dynamics simulations further assess binding pocket compatibility .

Q. How should researchers handle discrepancies in biological activity between in vitro and cell-based assays?

  • Permeability testing : Use Caco-2 monolayers or PAMPA assays to evaluate cellular uptake. Poor permeability may explain reduced efficacy in cell models despite strong in vitro activity .
  • Metabolic stability : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways (e.g., ester hydrolysis) .

Q. What advanced spectroscopic methods are critical for characterizing tautomeric forms in solution?

  • VT-NMR (Variable Temperature NMR) : Detects equilibrium shifts between keto-enol tautomers by analyzing peak splitting at elevated temperatures .
  • IR spectroscopy : Identifies tautomer-specific carbonyl stretches (e.g., 1680–1700 cm⁻¹ for keto vs. 1620–1640 cm⁻¹ for enol) .

Q. How can computational methods guide the design of derivatives with improved target affinity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets like DHFR (dihydrofolate reductase) or EGFR kinase .
  • Free energy perturbation (FEP) : Quantifies the impact of substituent changes (e.g., -OPr vs. -OMe) on binding energy, prioritizing synthetically feasible modifications .

Methodological Notes

  • Data Reproducibility : Always report solvent purity, catalyst lot numbers, and heating/cooling rates, as minor variations significantly impact outcomes in multicomponent reactions .
  • Crystallography : For SCXRD, slow evaporation from DMF/water (1:1) at 293 K often yields diffraction-quality crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.